1-Bromo-2-propanol chemical properties and structure
1-Bromo-2-propanol chemical properties and structure
An In-depth Technical Guide to 1-Bromo-2-propanol: Chemical Properties and Structure
Introduction
1-Bromo-2-propanol, also known as propylene (B89431) bromohydrin, is a secondary alcohol substituted with a bromo group at the primary carbon.[1] It serves as a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-Bromo-2-propanol is a colorless to dark brown liquid.[1][2] It is a flammable and water-soluble compound.[1][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₇BrO | [1] |
| Molecular Weight | 138.99 g/mol | [1] |
| Density | 1.5585 g/mL at 30 °C | [4] |
| Boiling Point | 145-148 °C | [2] |
| Melting Point | -67 °F (-55 °C) | [1][3] |
| Flash Point | 130 °F (54.4 °C) | [1][3] |
| Vapor Pressure | 16 mmHg at 126 °F (52.2 °C) | [1][3] |
| Water Solubility | ≥ 100 mg/mL at 72 °F (22.2 °C) | [1][3] |
| Refractive Index | n20/D 1.480 | [2] |
Chemical Structure
The IUPAC name for this compound is 1-bromopropan-2-ol.[1] It is a chiral molecule and can exist as two enantiomers, (R)-1-bromo-2-propanol and (S)-1-bromo-2-propanol. The structure consists of a three-carbon chain with a hydroxyl group on the second carbon and a bromine atom on the first carbon.
Figure 1: 2D Chemical Structure of 1-Bromo-2-propanol.
Experimental Protocols
Synthesis of 1-Bromo-2-propanol
A common method for the synthesis of 1-bromo-2-propanol involves the reaction of allyl bromide with sulfuric acid in the presence of a copper sulfate (B86663) catalyst.[5]
Materials:
-
Allyl bromide
-
93% Sulfuric acid
-
Crystallized copper sulfate
-
Ice water bath
-
Potassium carbonate
-
Diethyl ether
-
5L flask with a mechanical stirrer
Procedure:
-
To 313 g of allyl bromide in a five-liter flask, slowly add a mixture of 600 g of 93% sulfuric acid and 5 g of crystallized copper sulfate in very small portions.[5]
-
The flask should be continuously stirred and cooled with an ice water bath. The addition must be slow to prevent excessive charring due to the violent nature of the reaction.[5]
-
The reaction is typically complete within two hours.[5]
-
After the reaction is complete, add three liters of water to the mixture.[5]
-
Distill the mixture until the distillate no longer separates into two layers upon saturation with potassium carbonate. This distillation process can take up to six hours.[5]
-
Extract the distillate multiple times with diethyl ether.[5]
-
Dry the combined ether extracts over potassium carbonate.[5]
-
Distill off the ether.[5]
-
Fractionally distill the remaining liquid. The fraction that comes over at 145-148 °C is 1-bromo-2-propanol.[5]
Figure 2: Workflow for the Synthesis and Purification of 1-Bromo-2-propanol.
Spectroscopic Data
The structure and purity of 1-bromo-2-propanol can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for 1-bromo-2-propanol and can be used to confirm its structure.[6][7] Conformational isomerism of 1-bromo-2-propanol has been investigated using NMR spectroscopy.[8]
-
Infrared (IR) Spectroscopy: IR spectra for 1-bromo-2-propanol are available and can be used to identify the presence of the hydroxyl functional group.[9]
-
Mass Spectrometry (MS): Mass spectral data (electron ionization) for 1-bromo-2-propanol is available, which can be used to determine its molecular weight and fragmentation pattern.[10]
Reactivity and Stability
1-Bromo-2-propanol is a stable compound under normal conditions.[11] However, it is combustible and may be sensitive to prolonged exposure to light.[2][11] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] When heated to decomposition, it emits toxic fumes of hydrogen bromide.[3][12]
Safety and Handling
1-Bromo-2-propanol is a hazardous chemical that causes severe skin burns and eye damage.[1] It is also a flammable liquid and vapor.[1] Exposure may cause drowsiness, narcosis, headache, vomiting, and damage to the liver and kidneys.[3] It can be absorbed through the skin.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical.[3] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[11][12]
References
- 1. 1-Bromo-2-propanol | C3H7BrO | CID 29740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-2-PROPANOL | 19686-73-8 [chemicalbook.com]
- 3. 1-BROMO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-BROMO-2-PROPANOL(19686-73-8) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-溴-2-丙醇 technical grade, 70%, contains MgO as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Propanol, 1-bromo- [webbook.nist.gov]
- 10. 2-Propanol, 1-bromo- [webbook.nist.gov]
- 11. Cas 19686-73-8,1-BROMO-2-PROPANOL | lookchem [lookchem.com]
- 12. fishersci.com [fishersci.com]
